molecular formula C14H12BrFO B6287032 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene CAS No. 2624417-30-5

1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene

Cat. No.: B6287032
CAS No.: 2624417-30-5
M. Wt: 295.15 g/mol
InChI Key: NAQGAXCMYFKRDS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(benzyloxy)-4-fluoro-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of electron-withdrawing groups like fluorine can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-bromobenzene
  • 1-(Benzyloxy)-2-fluoro-4-methylbenzene
  • 1-(Benzyloxy)-2-chloro-4-fluoro-3-methylbenzene

Comparison: 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effectsCompared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

3-bromo-1-fluoro-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-12(16)7-8-13(14(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGAXCMYFKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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